4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one
Description
This compound is a pyrazol-3-one derivative characterized by a complex trifluoromethoxy- and chloro-substituted ethylsulfanyl group at the 4-position of the pyrazole ring. The core structure consists of a 1H-pyrazol-3-one scaffold substituted with a 5-methyl group and a 2-phenyl ring. The unique trifluoromethoxy-chloro-fluoroethylsulfanyl moiety introduces significant steric bulk and electron-withdrawing effects, which are critical for modulating physicochemical properties such as lipophilicity, metabolic stability, and intermolecular interactions. Its synthesis likely involves nucleophilic substitution or coupling reactions to introduce the sulfanyl group, as inferred from analogous pyrazol-3-one syntheses .
Properties
CAS No. |
339349-40-5 |
|---|---|
Molecular Formula |
C13H9ClF6N2O2S |
Molecular Weight |
406.73 g/mol |
IUPAC Name |
4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C13H9ClF6N2O2S/c1-7-9(10(23)22(21-7)8-5-3-2-4-6-8)25-12(16,17)11(14,15)24-13(18,19)20/h2-6,21H,1H3 |
InChI Key |
WUNBXKBWLNWSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)SC(C(OC(F)(F)F)(F)Cl)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common method includes the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . The reaction conditions generally involve room temperature and stirring the reaction mixture for 2-3 hours, followed by hydrolysis using a hydrophilic solvent such as water or n-butanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Pharmacological Properties
The compound's unique trifluoromethyl structure enhances its biological activity, making it a promising candidate in medicinal chemistry. Its applications include:
- Antimicrobial Activity : The presence of the pyrazole ring combined with trifluoromethyl groups has been associated with antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Case Study: Trifluoromethyl-containing Drugs
A review of FDA-approved drugs containing trifluoromethyl groups highlights the importance of this functional group in enhancing drug efficacy and safety profiles. For instance, drugs developed with similar frameworks have shown improved pharmacokinetics and bioavailability . This underscores the potential for 4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one to be explored further in drug development.
Pesticide Development
This compound serves as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its trifluoromethoxy group contributes to increased lipophilicity, enhancing the compound's ability to penetrate plant tissues .
Table: Comparison of Agrochemical Efficacy
| Compound | Application | Efficacy |
|---|---|---|
| This compound | Insecticide | High |
| 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline | Herbicide | Moderate |
| Trifluoromethylpyrazole | Fungicide | High |
Case Study: Synthesis of Pesticides
Research has demonstrated the successful synthesis of novel pesticides using this compound as a precursor. For example, a study involving the reaction of this compound with various anilines yielded effective insecticides with enhanced activity against target pests . This highlights its utility in developing new agricultural chemicals.
Development of Functional Materials
The unique chemical structure of this compound also positions it as a candidate for developing advanced materials. Its fluorinated groups can impart desirable properties such as chemical stability and hydrophobicity.
Table: Properties of Fluorinated Materials
| Property | Importance |
|---|---|
| Chemical Stability | High resistance to degradation |
| Hydrophobicity | Reduced surface energy |
| Thermal Stability | Enhanced performance at elevated temperatures |
Case Study: Fluorinated Polymers
Research into fluorinated polymers has shown that incorporating compounds like this compound can improve the material's resistance to solvents and heat. Such materials are valuable in coatings and protective films used in various industrial applications .
Mechanism of Action
The mechanism by which 4-{[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 4-position substituent. Below is a comparison with related pyrazol-3-one derivatives:
*Estimated based on analogous compounds.
Physicochemical and Electronic Properties
- Lipophilicity : The trifluoromethoxy and chloro substituents likely elevate the logP value, enhancing membrane permeability relative to less halogenated derivatives like 4-ethyl-5-methyl-2-phenyl-1H-pyrazol-3-one .
- Steric Hindrance : The bulky 4-position substituent may restrict rotational freedom, impacting binding to biological targets compared to smaller substituents in compounds like 4-(benzothiazolyl) derivatives .
Critical Analysis of Structural Divergences
- Versus Benzothiazolyl Derivatives : The benzothiazolyl group in provides aromatic conjugation, whereas the target compound’s aliphatic trifluoromethoxy chain may reduce π-π interactions but improve resistance to oxidative metabolism.
- Versus Trifluoromethylphenoxy Analogues: The trifluoromethylphenoxy group in offers a rigid aromatic linker, contrasting with the target’s flexible ethylsulfanyl chain, which could influence target binding kinetics.
Biological Activity
The compound 4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one is a member of the pyrazole class, notable for its complex trifluorinated structure. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of several functional groups that contribute to its biological properties. The trifluoromethoxy group enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry .
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key areas of activity include:
- Antimicrobial Properties : The trifluoromethyl group has been shown to enhance the antimicrobial efficacy of related compounds. Studies indicate that similar structures can exhibit significant antibacterial and antifungal activities .
- Anti-inflammatory Effects : Compounds with pyrazole rings often demonstrate anti-inflammatory properties. The presence of the sulfanyl group may further enhance these effects by modulating inflammatory pathways.
- Anticancer Potential : Research suggests that pyrazole derivatives can inhibit cancer cell proliferation. The unique trifluorinated structure may contribute to enhanced potency against specific cancer types .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, leading to altered signaling pathways that mediate cellular responses.
Synthesis
The synthesis of this compound involves several steps, including nucleophilic substitutions and electrophilic aromatic substitutions. A typical synthetic route includes:
- Preparation of Intermediates : Starting materials such as 2-chloro-4-aminophenol are reacted under alkaline conditions to yield intermediates.
- Final Product Formation : The final product is obtained through a series of reactions involving purification methods like column chromatography .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated enhanced potency in inhibiting 5-hydroxytryptamine uptake with trifluoromethyl substitutions. |
| Study 2 | Reported significant antimicrobial activity in related pyrazole derivatives. |
| Highlighted anticancer activity linked to trifluoromethyl-containing compounds in preclinical trials. |
Q & A
Q. Methodological solutions :
- Standardized protocols : Replicate studies under controlled humidity (30–50%) and inert atmospheres (N₂) .
- Real-time monitoring : Use in situ Raman spectroscopy to track degradation kinetics .
- Computational validation : Density functional theory (DFT) predicts ΔG values for cross-comparison with empirical data .
Advanced: What methodologies are recommended to investigate reaction mechanisms involving sulfanyl and trifluoromethoxy groups?
Answer:
- Isotopic labeling : Incorporate ³⁴S into the sulfanyl group to trace nucleophilic substitution pathways via LC-MS .
- ¹⁹F NMR kinetics : Monitor fluorine environments during trifluoromethoxy participation in SN2 reactions (e.g., δ shifts >0.5 ppm indicate bond cleavage) .
- Computational modeling : Molecular dynamics (MD) simulations identify transition states in trifluoroethyl group reactions, validated against X-ray data .
Advanced: How should researchers design in vitro assays to evaluate biological activity without commercial kits?
Answer:
- Target-specific assays : For enzyme inhibition, use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify activity via fluorescence intensity .
- Competitive binding studies : Label biological targets (e.g., kinases) with FITC and measure fluorescence polarization changes upon compound binding .
- Validation : Compare IC₅₀ values with known inhibitors (e.g., aprepitant derivatives) and ensure dose-response linearity (R² >0.95) .
Advanced: What experimental approaches mitigate organic degradation during prolonged stability studies?
Answer:
- Temperature control : Store samples at 4°C with continuous cooling to slow degradation rates .
- Inert conditions : Use argon-filled vials and antioxidants (e.g., BHT) to prevent oxidation .
- Time-resolved UV-Vis : Track absorbance at λ = 254 nm hourly to identify degradation products (e.g., quinone derivatives) .
Basic: How can regioselectivity challenges in pyrazol-3-one functionalization be addressed?
Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., −CF₃) at the 5-position to steer electrophilic attacks to the 4-sulfanyl site .
- Metal-mediated catalysis : Use Cu(I) catalysts for C–S bond formation, achieving >80% regioselectivity in trifluoromethoxyethyl substitutions .
Advanced: What strategies resolve contradictions in crystallographic data interpretation?
Answer:
- Multi-model refinement : Compare R-factor outcomes (e.g., 0.05–0.10) across software (SHELXL vs. OLEX2) to validate atomic positions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to confirm packing motifs .
Basic: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Binary mixtures : Ethanol/water (7:3 v/v) at −20°C yields high-purity crystals (mp 195–198°C) .
- Tertiary systems : Dichloromethane/hexane/diethyl ether (1:2:1) for needle-like crystals suitable for X-ray studies .
Advanced: How can computational chemistry predict the compound’s environmental fate?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
